molecular formula C22H23N3O3S B2498023 N-(2,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 900007-40-1

N-(2,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2498023
CAS No.: 900007-40-1
M. Wt: 409.5
InChI Key: IAURRHHYWCFCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide (molecular formula: C₂₁H₂₁N₃O₃S, molecular weight: 395.477 g/mol) features a dihydropyrazinone core (3-oxo-3,4-dihydropyrazine) substituted with a 4-ethoxyphenyl group at position 4 and a sulfanylacetamide moiety at position 2. The acetamide chain is further substituted with a 2,5-dimethylphenyl group . Key structural attributes include:

  • Dihydropyrazinone ring: Imparts partial aromaticity and hydrogen-bonding capacity via the carbonyl oxygen.
  • Sulfanyl (thioether) linkage: Enhances metabolic stability compared to oxygen analogs.
  • 2,5-Dimethylphenyl group: Steric bulk that may influence binding interactions in biological systems.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-4-28-18-9-7-17(8-10-18)25-12-11-23-21(22(25)27)29-14-20(26)24-19-13-15(2)5-6-16(19)3/h5-13H,4,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAURRHHYWCFCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and structurally related molecules:

Compound Name Molecular Formula Substituents (R) Key Functional Groups Melting Point (°C)
Target Compound C₂₁H₂₁N₃O₃S 4-Ethoxyphenyl Dihydropyrazinone, sulfanyl, acetamide Not reported
2-Cyano-N-(4-sulfamoylphenyl)ethanamide (13a) C₁₆H₁₅N₅O₃S 4-Methylphenyl Cyano, sulfamoyl, carbonyl 288
2-Cyano-N-(4-sulfamoylphenyl)ethanamide (13b) C₁₆H₁₅N₅O₃S 4-Methoxyphenyl Cyano, sulfamoyl, carbonyl 274
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 4-Chloro-2-nitrophenyl Nitro, methylsulfonyl, acetamide Not reported
Key Observations:
  • Heterocyclic Core: The target compound’s dihydropyrazinone ring differs from the cyano-substituted hydrazinylidene cores in compounds 13a/b .
  • Sulfur Functionality : The sulfanyl group in the target contrasts with the sulfamoyl group in 13a/b and methylsulfonyl in . Sulfanyl groups generally confer lower polarity but higher metabolic resistance than sulfonamides.
  • Substituent Effects : The 4-ethoxyphenyl group in the target increases lipophilicity (logP ~3.5 estimated) compared to 4-methoxyphenyl (13b, logP ~2.8) or 4-methylphenyl (13a, logP ~2.5).
Spectral Data:
  • IR Spectroscopy : Compounds 13a/b show distinct C≡N stretches (~2214 cm⁻¹) and C=O stretches (~1664 cm⁻¹) . The target compound’s acetamide group would similarly exhibit a C=O stretch near 1660–1680 cm⁻¹.
  • ¹H-NMR : The 2,5-dimethylphenyl group in the target would display aromatic protons as a multiplet (δ 6.5–7.5 ppm) and methyl singlets (δ ~2.2–2.3 ppm), contrasting with the sulfamoyl NH₂ signals (δ ~7.2 ppm) in 13a/b .

Q & A

Basic: What are the critical parameters for synthesizing N-(2,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide?

Answer:
The synthesis involves multi-step reactions requiring optimization of:

  • Solvents : Polar aprotic solvents (e.g., DMSO, ethanol) enhance solubility and reaction efficiency .
  • Catalysts : Bases like sodium hydride or potassium carbonate are critical for deprotonation and accelerating substitution reactions .
  • Temperature control : Reactions often proceed at reflux (e.g., ethanol at 80°C) to avoid decomposition of intermediates .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Basic: What analytical techniques validate the structural integrity and purity of this compound?

Answer:

  • NMR spectroscopy : Confirms substituent positions and hydrogen/carbon environments (e.g., acetamide proton at δ 2.1 ppm) .
  • HPLC : Quantifies purity (>98% for biological assays) using C18 columns with UV detection at 254 nm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated for C₂₄H₂₆N₃O₃S: 452.1642) .

Basic: How are initial biological activities assessed for this compound?

Answer:

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
    • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ values reported for HepG2 and MCF-7) .
  • Target specificity : Competitive binding assays with fluorescent probes (e.g., ATP-binding sites in kinases) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Modify substituents : Vary ethoxy/methyl groups on phenyl rings to assess impact on potency .
  • Incorporate bioisosteres : Replace sulfanyl with sulfonyl to evaluate metabolic stability .
  • Assay design : Use dose-response curves (0.1–100 µM) in kinase inhibition assays to quantify IC₅₀ shifts .

Advanced: What computational methods optimize reaction pathways for this compound?

Answer:

  • Quantum chemical calculations : Simulate transition states to identify energetically favorable pathways (e.g., DFT at B3LYP/6-31G* level) .
  • Machine learning : Train models on PubChem data to predict optimal solvent-catalyst combinations .
  • Reaction path search : Use ICReDD’s hybrid computational-experimental workflows to reduce trial-and-error .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Statistical validation : Apply ANOVA to compare assay conditions (e.g., cell line variability, serum content) .
  • Dose standardization : Normalize data using log-transformed IC₅₀ values across independent replicates .
  • Cross-validation : Confirm activity via orthogonal assays (e.g., SPR binding vs. enzymatic inhibition) .

Advanced: How to perform comparative analysis with structural analogs?

Answer:

  • Select analogs : Focus on compounds with variations in pyrazine rings (e.g., CAS 1291848-18-4 with ethyl ester) .
  • Cluster analysis : Use PCA on physicochemical properties (logP, PSA) to group analogs by bioactivity .
  • Benchmark potency : Compare IC₅₀ values against reference drugs (e.g., doxorubicin for cytotoxicity) .

Advanced: What experimental design strategies improve synthesis yield?

Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to test solvent/catalyst/temperature interactions .
  • Response surface methodology (RSM) : Optimize conditions (e.g., 65°C, 12 h reaction time) for maximum yield (≥85%) .
  • Real-time monitoring : Employ inline FTIR to track intermediate formation and adjust parameters dynamically .

Advanced: How to elucidate binding mechanisms using molecular docking?

Answer:

  • Target selection : Prioritize kinases (e.g., EGFR) based on structural homology to known inhibitors .
  • Docking software : Use AutoDock Vina with Lamarckian GA parameters (grid size 60×60×60 Å) .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD ≤ 2.0 Å) .

Advanced: How to address discrepancies in synthetic yields across laboratories?

Answer:

  • Standardize protocols : Adopt identical solvent grades (e.g., HPLC-grade DMSO) and anhydrous conditions .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., oxidation at sulfur) and adjust reducing agents .
  • Inter-lab collaboration : Share kinetic data via platforms like ICReDD to identify critical rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.